1-Amino-4-ethylhexan-3-ol
Overview
Description
1-Amino-4-ethylhexan-3-ol is an organic compound that belongs to the class of amino alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylhexan-3-ol can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 4-ethyl-3-nitrohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is preferred due to its efficiency and scalability. The reaction conditions often include high pressure and temperature to ensure complete reduction of the nitro group to an amino group .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly employed.
Substitution: Haloalkanes and ammonia or amines are typical reagents
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various amino alcohol derivatives
Scientific Research Applications
1-Amino-4-ethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-4-ethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- 1-Amino-2-propanol
- 2-Amino-1-butanol
- 3-Amino-2-pentanol
Comparison: 1-Amino-4-ethylhexan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-amino-4-ethylhexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-7(4-2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVFDBHGBHTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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